1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole is a compound that features a benzimidazole core with a trimethylsilyl-ethoxy-methyl substituent. This compound is known for its stability and solubility, making it a valuable intermediate in organic synthesis and various chemical applications .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been used in the synthesis of various bioactive molecules . The trimethylsilyl group can act as a protecting group in organic synthesis, which could potentially interact with various enzymes and proteins in a biochemical context .
Molecular Mechanism
It’s possible that the trimethylsilyl group could interact with biomolecules in a specific manner, potentially influencing enzyme activity or gene expression .
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves the reaction of 1H-benzimidazole with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions. Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free benzimidazole
Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the parent benzimidazole, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with molecular targets through its benzimidazole core. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. This can lead to effects such as the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole can be compared to other similar compounds, such as:
1-(Trimethylsilyl)imidazole: Used as a silylating agent for alcohols and carbohydrates.
2-(Trimethylsilyl)ethoxymethyl chloride: A reagent used for the protection of amines, alcohols, and carboxylic acids.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent used in analytical chemistry.
The uniqueness of this compound lies in its combination of the benzimidazole core with the trimethylsilyl-ethoxy-methyl group, providing both stability and reactivity for various applications .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIFQABLPHUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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